Aminopterin

Catalog No.
S518625
CAS No.
54-62-6
M.F
C19H20N8O5
M. Wt
440.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopterin

CAS Number

54-62-6

Product Name

Aminopterin

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H20N8O5

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1

InChI Key

TVZGACDUOSZQKY-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Solubility

3.0X103 mg/L
Soluble in aqueous sodium hydroxide solutions
In water, 3.0X103 mg/L at 25 °C /Estimated/

Synonyms

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; 4-Aminofolic Acid, 4-Aminopteroyl-L-glutamic Acid, 4-Amino-PGA; NSC 739; USP Methotrexate Related Compound B;

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Hybridoma Technology

    Scientific Field: Genetic Engineering and Biotechnology

    Methods of Application: The production of monoclonal antibodies can be achieved by either in vivo or in vitro methods.

    Results or Outcomes: The antibodies produced by this method are highly sensitive and specific to the targeted antigen.

Treatment of Multiple Sclerosis

    Scientific Field: Neuroinflammation and Neurology

    Application Summary: Aminopterin is used in the treatment of multiple sclerosis (MS).

    Results or Outcomes: EC2319 was well tolerated and attenuated inflammation and lesion development in a rat model of a chronic progressive form of MS.

Inclusion Complexes with Cucurbit

Anticancer and Anti-COVID-19 Agents

Treatment of Acute Lymphocytic Leukaemia and Other Cancers

Treatment of Psoriasis

Aminopterin, also known as 4-aminopteroic acid, is a synthetic derivative of folic acid and is classified as an antineoplastic drug with immunosuppressive properties. It is primarily utilized in chemotherapy for the treatment of certain cancers and autoimmune diseases. The compound acts as a potent inhibitor of the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a critical cofactor in the production of nucleotides necessary for DNA and RNA synthesis .

The chemical formula of aminopterin is C19H20N8O5, and it has a molecular weight of approximately 440.41 g/mol . Its structure features a pteridine ring system, which is characteristic of compounds that interact with folate metabolism.

Aminopterin acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR) []. DHFR plays a crucial role in folate metabolism, converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for DNA synthesis and cell division []. By blocking DHFR, Aminopterin disrupts folate metabolism, leading to a deficiency in THF and ultimately hindering the rapid growth of cancer cells.

Aminopterin primarily functions through competitive inhibition of dihydrofolate reductase. By binding to the active site of this enzyme, aminopterin prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotide precursors. This inhibition ultimately results in reduced synthesis of DNA, RNA, and proteins .

The synthesis of aminopterin involves multiple steps that typically include the reaction of pteridine derivatives with appropriate amino acids and other reagents to form the final product. One common method utilizes the condensation reaction between 4-amino-6-hydroxypteridine and glutamic acid derivatives under acidic conditions. The complexity and cost associated with synthesizing aminopterin contribute to its limited use outside specific therapeutic contexts .

Aminopterin has several applications in both clinical and research settings:

  • Chemotherapy: Used in the treatment of certain cancers due to its ability to inhibit cell division.
  • Immunosuppressant: Employed in managing autoimmune diseases by suppressing the immune response.
  • Cell Culture: Utilized in selection media (e.g., HAT medium) for hybridoma development in monoclonal antibody production .
  • Research Tool: Investigated for its role in studying folate metabolism and enzyme inhibition mechanisms.

Aminopterin interacts with various biological molecules, primarily through its inhibition of dihydrofolate reductase. Studies have shown that its effectiveness can be modulated by other compounds such as leucovorin (folinic acid), which can rescue cells from aminopterin toxicity by providing an alternative source of reduced folates .

Additionally, aminopterin's interactions with other antifolate drugs like methotrexate highlight its role in combination therapies for cancer treatment .

Several compounds share structural or functional similarities with aminopterin. These include:

  • Methotrexate: Another antifolate that inhibits dihydrofolate reductase but has a different side effect profile and therapeutic uses.
  • Pemetrexed: A multitargeted antifolate that inhibits multiple enzymes involved in folate metabolism.
  • Trimethoprim: Primarily used as an antibiotic; it also inhibits dihydrofolate reductase but targets bacterial forms.

Comparison Table

CompoundMechanism of ActionPrimary UseUnique Features
AminopterinInhibits dihydrofolate reductaseChemotherapyStrong immunosuppressive properties
MethotrexateInhibits dihydrofolate reductaseCancer treatmentBroad use in various cancers
PemetrexedInhibits multiple enzymes related to folateCancer treatmentTargets more than one pathway
TrimethoprimInhibits bacterial dihydrofolate reductaseAntibioticPrimarily used against infections

Aminopterin stands out due to its potent immunosuppressive effects combined with its chemotherapeutic applications, making it unique among these similar compounds .

Physical Description

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998)
Orange-yellow solid; [HSDB]

Color/Form

Orange-yellow powder

XLogP3

-2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

440.15566577 g/mol

Monoisotopic Mass

440.15566577 g/mol

Heavy Atom Count

32

LogP

-1.8
log Kow = -1.8 /Estimated/

Decomposition

When heated to decomposition, it emits ... fumes of NO(x).

Appearance

Solid powder

Melting Point

225 °C (437 °F)

UNII

JYB41CTM2Q

Related CAS

31823-54-8 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prior to its withdrawal, aminopterin was initially used in the treatment of childhood leukemia; specifically to induce remissions. Later, aminopterin was used off-label in the United States to treat psoriasis, yielding dramatic lesion clearing. Aminopterin was later supplanted by methotrexate for treating cancer because of its better therapeutic index. Aminopterin (as well as methotrexate) has also been explored for use as an abortifacient. However, their association with severe congenital malformations and teratogenic effects have become known as fetal aminopterin syndrome.

Therapeutic Uses

Formerly used, sometimes as the sodium salt, for the treatment of leukemia in children. /Sodium aminopterin/

Pharmacology

Aminopterin is a synthetic derivative of pterins with antineoplastic and immunosuppressive properties. As a folate analogue, aminopterin competes for the folate binding site of the enzyme dihydrofolate reductase, thereby blocking tetrahydrofolate synthesis, and resulting in depletion of nucleotide precursors and inhibition of DNA, RNA and protein synthesis. (NCI04)

MeSH Pharmacological Classification

Folic Acid Antagonists

Mechanism of Action

Aminopterin is an amino derivative of folic acid which binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimadines, thus it's deficiency results in a reduction of DNA, RNA and protein synthesis.
Antagonizes the utilization of folic acid by the body, an antimetabolite.
Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/

Vapor Pressure

2.3X10-19 mg Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

54-62-6

Associated Chemicals

L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)-, sodium salt; 31823-54-8

Wikipedia

Aminopterin

Drug Warnings

Known effects of aminopterin in man that are well documented and conclusive (embryonic development in the first trimester of pregnancy): multiple anomalies, craniofacial anomalies, abortion, intrauterine growth retardation. /From table/

Use Classification

Hazard Classes and Categories -> Teratogens
Pharmaceuticals

Methods of Manufacturing

Prepared from 2,4,5,6-tetraminopyrimidine sulfate, 2,3-dibromopropionaldehyde and p-aminobenzoylglutamic acid: Seegar et al, J Am Chem Soc 69, 2567 (1947); from 6-bromomethyl)-2,4-diaminopteridine hydrogen bromide: Piper, Montgomery, J Heterocycl Chem 11, 279 (1974).

General Manufacturing Information

L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-: ACTIVE
... US Patent 2,575,368 to American Cyanamid

Dates

Modify: 2023-09-16
Aftimos S: Fetal methotrexate/aminopterin syndrome in an adult: a likely case with ectodermal abnormalities. Clin Dysmorphol. 2009 Jan;18(1):53-5. doi: 10.1097/MCD.0b013e32831552c4. [PMID:19011571]
Wheeler M, O'Meara P, Stanford M: Fetal methotrexate and misoprostol exposure: the past revisited. Teratology. 2002 Aug;66(2):73-6. [PMID:12210010]
NICHOL CA, WELCH AD: On the mechanism of action of aminopterin. Proc Soc Exp Biol Med. 1950 Jun;74(2):403-11. [PMID:15440837]
Menter A, Thrash B, Cherian C, Matherly LH, Wang L, Gangjee A, Morgan JR, Maeda DY, Schuler AD, Kahn SJ, Zebala JA: Intestinal transport of aminopterin enantiomers in dogs and humans with psoriasis is stereoselective: evidence for a mechanism involving the proton-coupled folate transporter. J Pharmacol Exp Ther. 2012 Sep;342(3):696-708. doi: 10.1124/jpet.112.195479. Epub 2012 May 31. [PMID:22653877]
Cole PD, Drachtman RA, Smith AK, Cate S, Larson RA, Hawkins DS, Holcenberg J, Kelly K, Kamen BA: Phase II trial of oral aminopterin for adults and children with refractory acute leukemia. Clin Cancer Res. 2005 Nov 15;11(22):8089-96. [PMID:16299240]

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